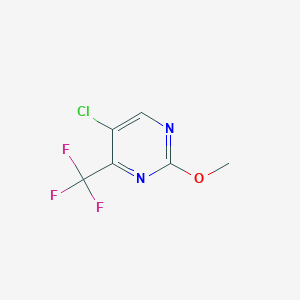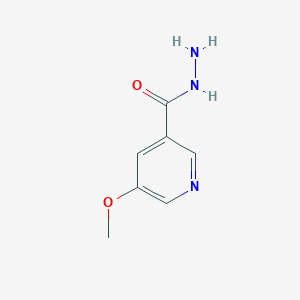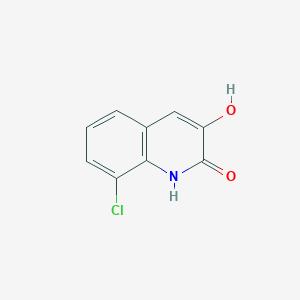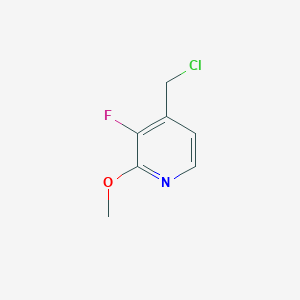
4-(Chloromethyl)-3-fluoro-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-3-fluoro-2-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl, fluoro, and methoxy groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of different functional groups on the pyridine ring makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3-fluoro-2-methoxypyridine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methoxypyridine, which is commercially available or can be synthesized from pyridine through methylation.
Fluorination: The 2-methoxypyridine is then subjected to fluorination at the 3-position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under appropriate conditions.
Chloromethylation: The final step involves the chloromethylation of the 4-position. This can be done using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-3-fluoro-2-methoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 4-(chloromethyl)-3-fluoro-2-pyridinecarboxaldehyde.
Reduction: Formation of 4-(chloromethyl)-2-methoxypyridine.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-3-fluoro-2-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.
Materials Science: It is used in the development of advanced materials, including polymers and coatings with specific properties.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and insecticides.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-3-fluoro-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluoro and chloromethyl groups can enhance its binding affinity and selectivity towards these targets. The methoxy group can influence the compound’s solubility and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)-2-methoxypyridine: Lacks the fluoro group, which may result in different reactivity and biological activity.
3-Fluoro-2-methoxypyridine: Lacks the chloromethyl group, which affects its potential for nucleophilic substitution reactions.
4-(Bromomethyl)-3-fluoro-2-methoxypyridine: Similar structure but with a bromomethyl group instead of chloromethyl, which can influence its reactivity and applications.
Uniqueness
4-(Chloromethyl)-3-fluoro-2-methoxypyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
1227585-45-6 |
|---|---|
Molekularformel |
C7H7ClFNO |
Molekulargewicht |
175.59 g/mol |
IUPAC-Name |
4-(chloromethyl)-3-fluoro-2-methoxypyridine |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-6(9)5(4-8)2-3-10-7/h2-3H,4H2,1H3 |
InChI-Schlüssel |
BBBUQYMLJMSDOK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC(=C1F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


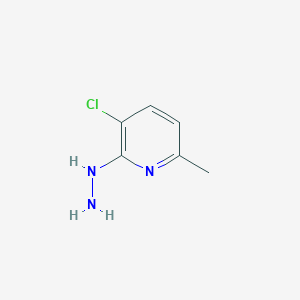
![Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13677549.png)
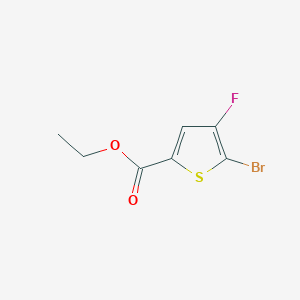

![Benzyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13677567.png)

![Methyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13677571.png)
